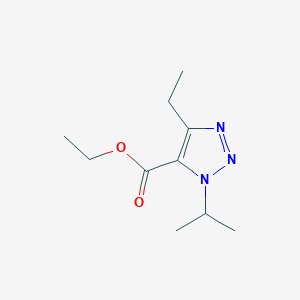
Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated triazole derivatives.
科学的研究の応用
Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用機序
The mechanism of action of Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biological systems. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound with a simple triazole ring.
4-Phenyl-1,2,3-triazole: A derivative with a phenyl group attached to the triazole ring.
1-Benzyl-1,2,3-triazole: A derivative with a benzyl group attached to the triazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other triazole derivatives may not be able to fulfill.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
ethyl 5-ethyl-3-propan-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)13(7(3)4)12-11-8/h7H,5-6H2,1-4H3 |
InChIキー |
HXCQEYTUGPFLLY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=N1)C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

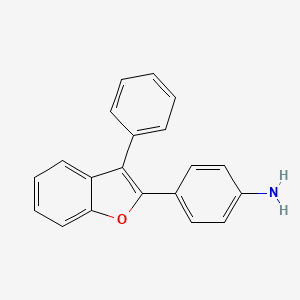
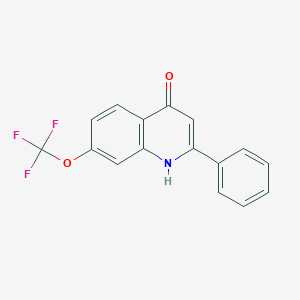
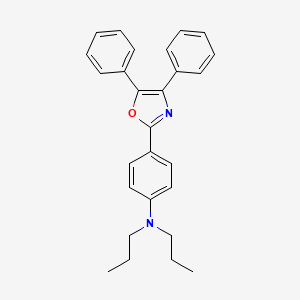

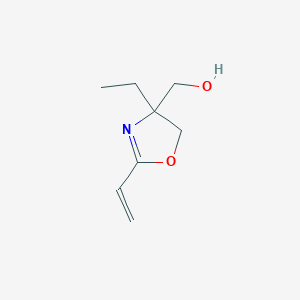

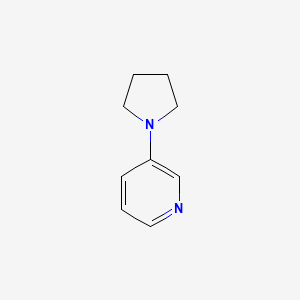
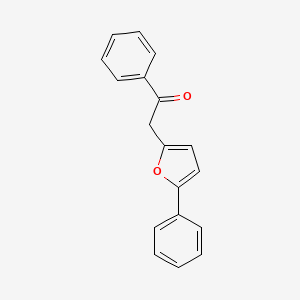
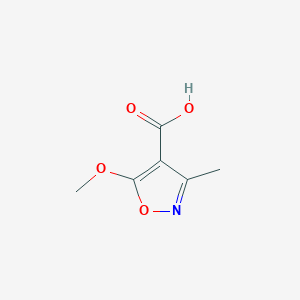
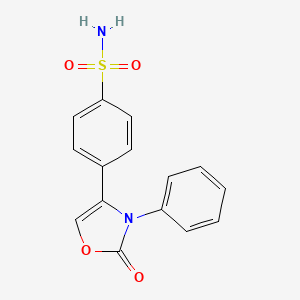

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
